(1-Benzofuran-5-yl)tributylstannane
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Overview
Description
(1-Benzofuran-5-yl)tributylstannane is an organotin compound that features a benzofuran ring substituted with a tributylstannyl group at the 5-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzofuran-5-yl)tributylstannane typically involves the stannylation of a benzofuran derivative. One common method is the palladium-catalyzed stannylation of 1-benzofuran-5-yl halides using tributylstannane as the stannylating agent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a base such as triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(1-Benzofuran-5-yl)tributylstannane can undergo various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form stannic compounds.
Substitution: The tributylstannyl group can be substituted with other functional groups through reactions such as halogenation or cross-coupling.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Substitution: Halogenating agents such as bromine or iodine.
Coupling Reactions: Palladium catalysts, ligands, and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Stille coupling reaction, the product would be a new carbon-carbon bonded compound with the benzofuran moiety intact.
Scientific Research Applications
(1-Benzofuran-5-yl)tributylstannane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The benzofuran moiety is known for its biological activity, and derivatives of this compound are studied for potential therapeutic applications.
Material Science: It can be used in the synthesis of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of (1-Benzofuran-5-yl)tributylstannane in chemical reactions typically involves the activation of the stannyl group by a catalyst, such as palladium, which facilitates the formation of new bonds. The benzofuran ring can participate in various interactions due to its aromatic nature, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
(1-Benzofuran-2-yl)tributylstannane: Similar structure but with the stannyl group at the 2-position.
(1-Benzofuran-3-yl)tributylstannane: Stannyl group at the 3-position.
(1-Benzofuran-4-yl)tributylstannane: Stannyl group at the 4-position.
Uniqueness
(1-Benzofuran-5-yl)tributylstannane is unique due to the position of the stannyl group, which can influence the electronic properties and reactivity of the compound. This positional isomerism can lead to different biological activities and applications in synthesis compared to its analogs .
Properties
Molecular Formula |
C20H32OSn |
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Molecular Weight |
407.2 g/mol |
IUPAC Name |
1-benzofuran-5-yl(tributyl)stannane |
InChI |
InChI=1S/C8H5O.3C4H9.Sn/c1-2-4-8-7(3-1)5-6-9-8;3*1-3-4-2;/h2-6H;3*1,3-4H2,2H3; |
InChI Key |
NGPSWHVJRHODOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC2=C(C=C1)OC=C2 |
Origin of Product |
United States |
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